1,3-Diphenyl-1,3-dihydro-2-benzofuran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,3-dihydro-2-benzofuran can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The compound is often recrystallized from ethanol or ethanol/chloroform mixtures under red light to ensure purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: Reacts with singlet oxygen to form unstable peroxides that decompose into 1,2-dibenzoylbenzene.
Cycloaddition: Acts as a highly reactive diene in Diels-Alder reactions.
Substitution: Can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Singlet oxygen, often generated in the presence of methylene blue and red laser light.
Cycloaddition: Dienophiles such as 1,3-butadiene.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products
Oxidation: 1,2-Dibenzoylbenzene.
Cycloaddition: Polyaromatic compounds.
Scientific Research Applications
1,3-Diphenyl-1,3-dihydro-2-benzofuran has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting superoxide anion radicals and singlet oxygen.
Biology: Employed in the photoinactivation of cancer cells containing hematoporphyrin.
Medicine: Investigated for its potential in detecting reactive oxygen species and as a model compound in singlet fission studies.
Industry: Utilized in the synthesis of complex polyaromatic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1,3-dihydro-2-benzofuran involves its reactivity with singlet oxygen and other reactive oxygen species. When exposed to singlet oxygen, the compound forms unstable peroxides that decompose into 1,2-dibenzoylbenzene . It also acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve impulse transmission.
Comparison with Similar Compounds
1,3-Diphenyl-1,3-dihydro-2-benzofuran can be compared with other benzofuran derivatives such as:
2,5-Diphenyl-3,4-benzofuran: Similar in structure but differs in the position of phenyl groups.
1,4-Diphenyl-2,3-benzofuran: Another structural isomer with different chemical properties.
The uniqueness of this compound lies in its high reactivity with singlet oxygen and its use as a fluorescent probe, making it invaluable in various scientific applications .
Properties
CAS No. |
7111-67-3 |
---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1,3-diphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C20H16O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,19-20H |
InChI Key |
QWOOLPKXUCBAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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